(R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropylcarbamate
Overview
Description
The compound “®-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropylcarbamate” is a complex organic molecule. It has a molecular weight of 517.07 . The compound is solid at room temperature and is stored in an inert atmosphere .
Molecular Structure Analysis
The compound has a complex structure that includes a quinazolinone core, a benzyl group, and a tert-butyl carbamate group . The quinazolinone core is a bicyclic structure that includes a benzene ring fused to a 2-amino-4-one ring .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 517.07 . The compound is stored in an inert atmosphere .Scientific Research Applications
Chiral Auxiliary in Synthesis
The compound has been studied for its potential as a chiral auxiliary in the synthesis of β-amino cyclohexanecarboxylic acid. Cabrera-Rivera and Escalante (2014) resolved a related heterocycle, 3-Benzyl-2-(tert-butyl)-2,3-dihydroquinazolin-4(1H)-one, demonstrating its suitability for asymmetric induction due to the steric effects of its tert-butyl group (Cabrera-Rivera & Escalante, 2014).
Diels‐Alder Reaction
In a study by Padwa, Brodney, and Lynch (2003), tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a structurally similar compound, was used in a Diels‐Alder reaction, indicating the potential of such compounds in facilitating organic synthesis reactions (Padwa, Brodney, & Lynch, 2003).
Atropisomer Synthesis
Natsugari et al. (2006) synthesized atropisomeric quinazolin-4-ones using similar carbamic acid tert-butyl esters, highlighting their application in creating stereochemically stable compounds (Natsugari et al., 2006).
Cascade Reactions
Ivanov (2020) demonstrated the use of tert-butyl-based compounds in cascade reactions to form complex heterocyclic structures, indicating the versatility of these compounds in advanced organic synthesis (Ivanov, 2020).
Herbicidal Activities
Research by Kudo et al. (1998) on 4-substituted 3-aryl-5-tert-butyl-4-oxazolin-2-ones, which are structurally related, showed significant herbicidal activity, suggesting potential agricultural applications (Kudo et al., 1998).
Antibacterial Activity
Alagarsamy et al. (2012) synthesized a series of novel quinazolin-4(3H)-one derivatives with significant in vitro antitubercular activity, indicating the potential medical applications of such compounds (Alagarsamy et al., 2012).
Antioxidant Additives
Habib, Hassan, and El‐Mekabaty (2014) studied quinazolones as antioxidant additives for lubricating oils, showcasing their utility in industrial applications (Habib, Hassan, & El‐Mekabaty, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O3/c1-15(2)20(27-23(30)31-24(3,4)5)21-26-19-13-17(25)11-12-18(19)22(29)28(21)14-16-9-7-6-8-10-16/h6-13,15,20H,14H2,1-5H3,(H,27,30)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYPLXQQQXSDPT-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60722296 | |
Record name | tert-Butyl [(1R)-1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60722296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587881-33-2 | |
Record name | tert-Butyl [(1R)-1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60722296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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